molecular formula C11H11N5S B2620463 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 712292-64-3

2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No. B2620463
CAS RN: 712292-64-3
M. Wt: 245.3
InChI Key: JJPVLHIJZIGNAL-UHFFFAOYSA-N
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Description

“2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are hybrid nuclei made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with different amines and triazole-2-thiol . Another method involves the reaction of bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .


Molecular Structure Analysis

Triazolothiadiazines have a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include aromatic nucleophilic substitution and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using density functional theory (DFT) calculations . The calculations included evaluations of frequency-dependent dipole moment, linear polarizability, and first hyperpolarizability values .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in laboratory experiments include its low cost, ease of synthesis, and its potential applications in organic synthesis, medicinal chemistry, and biochemistry. The main limitation of using this compound in laboratory experiments is its lack of selectivity, as it has been shown to bind to multiple receptors and enzymes.

Future Directions

The potential applications of 2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are still being explored, and there are a number of possible future directions for research. These include further studies into its mechanism of action, its potential use as a drug candidate, and its potential use as a fluorescent probe. Additionally, further studies into its potential applications in organic synthesis, medicinal chemistry, and biochemistry are needed. Finally, further studies into its safety and toxicity profile are needed in order to determine its potential for clinical use.

Synthesis Methods

2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can be synthesized via a two-step process. The first step involves the reaction of aniline with 2-methyl-4-nitrobenzaldehyde in the presence of a base to form the triazole ring. The second step involves the reaction of the triazole with thiophosgene to form the thiadiazole ring. The two steps can be performed in a single reaction, or the two steps can be performed separately.

Scientific Research Applications

2-Methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a starting material for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, HIV/AIDS, and Alzheimer’s disease. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.

properties

IUPAC Name

2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-6-5-8(3-4-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPVLHIJZIGNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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